molecular formula C11H14N2O2 B2853382 (3S)-3-Phenoxypyrrolidine-1-carboxamide CAS No. 2411178-16-8

(3S)-3-Phenoxypyrrolidine-1-carboxamide

Cat. No. B2853382
CAS RN: 2411178-16-8
M. Wt: 206.245
InChI Key: NTEHTURFUOLMPI-JTQLQIEISA-N
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Description

(3S)-3-Phenoxypyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAC and has a molecular formula of C11H13NO2. PPAC is a chiral compound, meaning that it has two possible enantiomers, (3S)-PPAC and (3R)-PPAC, with (3S)-PPAC being the more biologically active enantiomer. In

Scientific Research Applications

(3S)-3-Phenoxypyrrolidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, PPAC has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In organic chemistry, PPAC has been used as a chiral building block for the synthesis of other chiral compounds. In materials science, PPAC has been studied for its potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Phenoxypyrrolidine-1-carboxamide is not fully understood. However, it has been suggested that PPAC may act as a modulator of various signaling pathways in cells. PPAC may also interact with specific proteins or enzymes in cells, leading to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In one study, PPAC was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPAC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S)-3-Phenoxypyrrolidine-1-carboxamide in lab experiments is its potential as a chiral building block for the synthesis of other chiral compounds. PPAC is also relatively easy to synthesize, making it an attractive compound for use in synthetic chemistry. However, one limitation of using PPAC in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on (3S)-3-Phenoxypyrrolidine-1-carboxamide. One area of research could focus on the development of new drugs based on PPAC for the treatment of various diseases. Another area of research could focus on the use of PPAC as a chiral building block for the synthesis of new chiral compounds with unique properties. Additionally, further studies could be conducted to better understand the mechanism of action of PPAC and its potential applications in various fields.

Synthesis Methods

(3S)-3-Phenoxypyrrolidine-1-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of (S)-phenylglycinol with phosgene to form (S)-phenylglycinyl chloride, which is then reacted with sodium phenoxide to form (S)-phenylglycinyl phenyl ether. This intermediate is then reacted with pyrrolidine to form this compound.

properties

IUPAC Name

(3S)-3-phenoxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)13-7-6-10(8-13)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEHTURFUOLMPI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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